molecular formula C47H76N14O8 B10850361 MeBut-RYYRIK-NH2

MeBut-RYYRIK-NH2

Cat. No.: B10850361
M. Wt: 965.2 g/mol
InChI Key: XDTYNZLRQJEAAQ-QABIKYMTSA-N
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Description

MeBut-RYYRIK-NH2 is a synthetic peptide that acts as a ligand for the nociceptin/orphanin FQ receptor (NOP receptor). This compound is derived from the hexapeptide Ac-RYYRIK-NH2, which is known for its role in modulating various biological functions in the central and peripheral nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

MeBut-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin support.

    Deprotection: The Fmoc protecting group is removed using a base such as piperidine.

    Coupling: The next amino acid, protected at the N-terminus with Fmoc, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product .

Chemical Reactions Analysis

Types of Reactions

MeBut-RYYRIK-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while substitution can result in analogs with altered biological activity .

Mechanism of Action

MeBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin/orphanin FQ receptor (NOP receptor), a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways involving G proteins. This leads to the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity . These molecular events result in the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C47H76N14O8

Molecular Weight

965.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C47H76N14O8/c1-5-28(3)38(45(69)56-33(39(49)63)16-10-11-23-48)61-42(66)35(18-13-25-55-47(52)53)58-43(67)37(27-31-19-21-32(62)22-20-31)60-44(68)36(26-30-14-8-7-9-15-30)59-41(65)34(17-12-24-54-46(50)51)57-40(64)29(4)6-2/h7-9,14-15,19-22,28-29,33-38,62H,5-6,10-13,16-18,23-27,48H2,1-4H3,(H2,49,63)(H,56,69)(H,57,64)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t28-,29?,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

XDTYNZLRQJEAAQ-QABIKYMTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)CC

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)CC

Origin of Product

United States

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